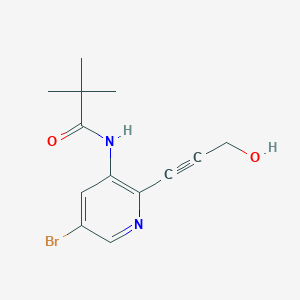

N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide

CAS No.: 1228666-45-2

Cat. No.: VC2556218

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228666-45-2 |

|---|---|

| Molecular Formula | C13H15BrN2O2 |

| Molecular Weight | 311.17 g/mol |

| IUPAC Name | N-[5-bromo-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl]-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C13H15BrN2O2/c1-13(2,3)12(18)16-11-7-9(14)8-15-10(11)5-4-6-17/h7-8,17H,6H2,1-3H3,(H,16,18) |

| Standard InChI Key | XOZAOYOZEWOALO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO |

Introduction

Chemical Identity and Structural Characterization

Chemical Identifiers and Basic Information

Structural Features and Chemical Properties

The structure of N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide incorporates several key functional groups that define its chemical behavior and reactivity profile. The pyridine ring forms the core heterocyclic structure, with the nitrogen atom influencing the electronic distribution throughout the molecule. The bromine substituent at position 5 of the pyridine ring introduces potential for halogen bonding interactions and provides a reactive site for potential synthetic modifications. The pivalamide group attached at position 3 contributes an amide functionality, while the 3-hydroxyprop-1-yn-1-yl group at position 2 presents both alkyne and hydroxyl functionalities for diverse chemical transformations.

The compound's molecular weight of 311.17 g/mol places it in a range commonly associated with drug-like molecules, adhering to aspects of Lipinski's Rule of Five for potential drug candidates. The presence of both hydrogen bond donors (NH of the amide and OH of the hydroxyl group) and hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen, and hydroxyl oxygen) suggests potential for interactions with biological targets. The alkyne group introduces rigidity to the structure and could serve as a site for click chemistry applications or other selective transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume